![molecular formula C6H2Cl2N2O2S2 B1462736 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1155084-27-7](/img/structure/B1462736.png)

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Vue d'ensemble

Description

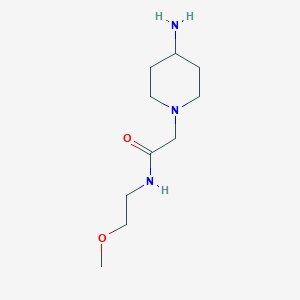

“4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the molecular formula C6H3ClN2S . It is a solid substance and has a molecular weight of 170.62 .

Synthesis Analysis

The synthesis of related compounds like 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . This process is practical, robust, and scalable, starting from cheap bulk chemicals .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 111.4±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Kinase Inhibitors

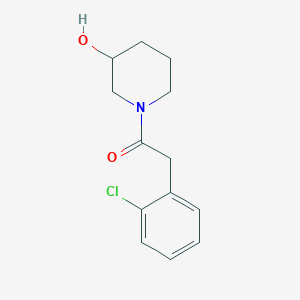

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride: is a valuable precursor in the synthesis of kinase inhibitors . These inhibitors play a crucial role in the treatment of various diseases, including cancer, by blocking specific kinase enzymes that are responsible for the proliferation and survival of cancer cells.

Antimicrobial Agents

The compound’s structural framework is utilized to develop antimicrobial agents . Its ability to integrate into larger, biologically active molecules makes it an excellent candidate for creating new drugs that can combat microbial resistance.

Antifungal Applications

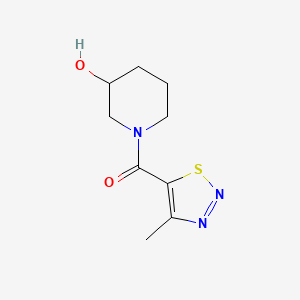

Researchers have explored the use of 4-Chlorothieno[2,3-d]pyrimidine derivatives as potential antifungal agents . The modifications on the pyrimidine ring can lead to compounds with significant activity against fungal pathogens.

Treatment of Viral Infections

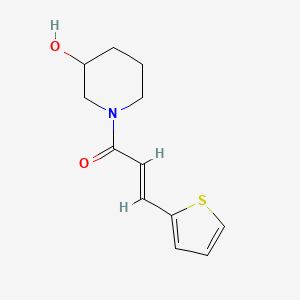

The thienopyrimidine scaffold, to which the compound belongs, has been investigated for its efficacy in treating viral infections . Its structural similarity to purines allows it to interfere with viral replication processes.

Bone Disease Therapeutics

Compounds based on the 4-Chlorothieno[2,3-d]pyrimidine structure have been studied for their potential in treating bone diseases, including osteoporosis . They may affect bone metabolism and help in maintaining bone density.

Adenosine A2A Receptor Antagonists

The compound serves as a starting material for the creation of adenosine A2A receptor antagonists . These antagonists are significant in the context of neurological disorders such as Parkinson’s disease, where they can modulate the effects of adenosine in the brain.

Anti-HIV Agents

Thienopyrimidine derivatives, including those derived from 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride , are being researched as potential anti-HIV agents . Their interaction with the HIV virus could lead to new treatments for this chronic disease.

Immunosuppressive Properties

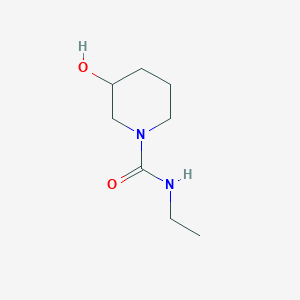

The compound is also a key intermediate in the synthesis of immunosuppressive agents . These agents are essential in preventing organ rejection after transplantation and in the treatment of autoimmune diseases.

Safety and Hazards

Propriétés

IUPAC Name |

4-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWGXOIEWUGBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)

![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)